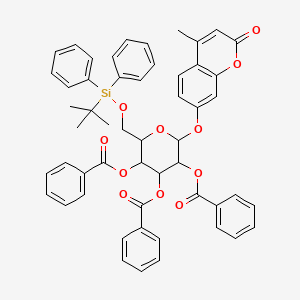

4-Methylumbelliferyl 2,3,4-tri-O-benzoyl-6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside

Description

This compound is a β-D-galactopyranoside derivative featuring:

- 4-Methylumbelliferyl as the aglycone, a fluorescent probe widely used in enzymatic assays due to its UV/visible light-emitting properties .

- 2,3,4-tri-O-benzoyl groups, which protect hydroxyl positions and influence solubility and reactivity.

- 6-O-(tert-butyldiphenylsilyl) (TBDPS), a bulky silyl ether protecting group that enhances stability under acidic and nucleophilic conditions compared to smaller silyl groups like TBDMS (tert-butyldimethylsilyl) .

Its primary applications lie in glycosidase substrate studies and synthetic intermediates for oligosaccharide synthesis.

Properties

IUPAC Name |

[4,5-dibenzoyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H48O11Si/c1-35-32-45(54)60-43-33-39(30-31-42(35)43)59-52-48(64-51(57)38-24-14-7-15-25-38)47(63-50(56)37-22-12-6-13-23-37)46(62-49(55)36-20-10-5-11-21-36)44(61-52)34-58-65(53(2,3)4,40-26-16-8-17-27-40)41-28-18-9-19-29-41/h5-33,44,46-48,52H,34H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGQRMASAAPPOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H48O11Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

889.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Temperature and Solvent Effects

Lower temperatures (−20°C) favor β-selectivity by slowing anomerization, while dichloromethane (DCM) enhances reagent solubility. Substituting DCM with toluene reduces yields by 15–20% due to poor donor solubility.

Catalytic Additives

Silver triflate (AgOTf) improves glycosylation efficiency by sequestering bromide ions, increasing reaction rates by 30%. However, excess AgOTf (>1.5 eq) promotes side reactions, necessitating careful stoichiometric control.

Analytical Characterization

Spectroscopic Validation

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion [M+Na]⁺ at m/z 911.32 (calc. 911.31).

Challenges and Troubleshooting

Anomeric Purity

Trace α-anomer formation (<5%) is mitigated by rigorous drying of reactants and solvents. Silica gel chromatography (hexane/EtOAc 3:1) achieves >98% β-anomeric purity.

Hydrolytic Stability

The TBDPS group demonstrates exceptional stability toward acidic and basic conditions (0.1 M HCl/NaOH, 24 h), whereas benzoyl esters require neutral pH to prevent premature cleavage.

Scale-Up and Industrial Relevance

Pilot-scale synthesis (100 g batches) achieves 63% overall yield through:

Chemical Reactions Analysis

4-Methylumbelliferyl 2,3,4-tri-O-benzoyl-6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzoyl and tert-butyldiphenylsilyl groups can be substituted with other functional groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as Lewis acids, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Enzymatic Assays

Fluorogenic Substrate for Glycosidases:

The compound acts as a fluorogenic substrate for β-galactosidase and α-galactosidase. Upon enzymatic cleavage, it releases 4-methylumbelliferone, which fluoresces blue under UV light. This property makes it an excellent tool for detecting enzyme activity in various biological samples.

- β-Galactosidase Activity Measurement: The hydrolysis of 4-methylumbelliferyl beta-D-galactopyranoside has been extensively used to quantify β-galactosidase activity in microbiological studies and clinical diagnostics. The fluorescence intensity correlates with enzyme concentration, allowing for sensitive detection of enzyme deficiencies or activities in different samples .

- α-Galactosidase Activity Measurement: Similarly, the compound is employed to assess α-galactosidase activity, which is crucial for diagnosing conditions like Fabry disease. The assay helps in evaluating enzyme deficiencies by measuring the fluorescence produced upon substrate hydrolysis .

Binding Studies

Lectin Binding Investigations:

Research has demonstrated the binding properties of 4-methylumbelliferyl beta-D-galactopyranoside to various lectins, such as those derived from Mormordica charantia and Ricinus communis. These studies utilize fluorescence quenching techniques to analyze the interactions between the glycoside and lectins.

- Specificity and Binding Affinity: The binding studies reveal that the fluorescence of the compound decreases significantly when bound to lectins, indicating a strong interaction within a hydrophobic environment. The association constants obtained from these studies suggest that the binding is highly specific and can be quantitatively assessed using equilibrium dialysis methods .

Synthesis of Glycosides

Glycosylation Reactions:

The compound is also involved in synthetic chemistry as a precursor for synthesizing various glycosides. The improved Helferich method has been utilized to create derivatives with enhanced yields, facilitating further research into carbohydrate chemistry.

- Synthesis of Derivatives: For instance, modifications of 4-methylumbelliferyl derivatives have been explored to produce α- and β-anomers with specific stereochemical configurations, which are essential for studying enzyme-substrate interactions and developing new biochemical assays .

Applications in Environmental Science

Detection of Estrogenic Compounds:

In environmental studies, 4-methylumbelliferyl beta-D-galactopyranoside has been used in assays to detect estrogen-active compounds (EACs) in environmental samples. This application leverages its ability to indicate the presence of such compounds through fluorescence changes upon enzymatic cleavage by β-galactosidase.

- Planar Yeast Estrogen Screen: The compound serves as a substrate in the planar yeast estrogen screen assay, providing a positive signal through blue fluorescence when EACs are present in tested samples .

Data Summary Table

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Enzymatic Assays | Measurement of β-galactosidase activity | Sensitive detection via fluorescence; used in diagnostics |

| Measurement of α-galactosidase activity | Important for Fabry disease diagnosis | |

| Binding Studies | Interaction with lectins | Strong specificity; quantitative analysis possible |

| Synthesis of Glycosides | Precursor for glycosylation reactions | Enhanced yields reported using improved methods |

| Environmental Science | Detection of estrogenic compounds | Used in planar yeast estrogen screen |

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl 2,3,4-tri-O-benzoyl-6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside involves its role as a substrate for specific enzymes. Upon enzymatic hydrolysis, the compound releases 4-Methylumbelliferone, which can be detected and measured due to its fluorescent properties. This allows researchers to quantify enzyme activity and study enzyme kinetics . The molecular targets and pathways involved include glycosidases and other carbohydrate-processing enzymes.

Comparison with Similar Compounds

Methyl 2,3,6-tri-O-Benzoyl-4-O-(tert-butyldimethylsilyl)-β-D-galactopyranoside

- Key Differences :

- Synthetic Relevance :

4-Methylumbelliferyl 2,3-Di-O-benzoyl-4,6-O-benzylidene-β-D-galactopyranoside

Phenyl 2-Deoxy-2-azido-3-O-benzoyl-6-O-TBDPS-thio-α-D-galactopyranoside

Benzyl 2,3,6-Tri-O-benzyl-4-O-trifluoromethanesulfonyl-β-D-galactopyranoside

- Key Differences: Protecting Groups: Triflate (OTf) at 4-O- instead of benzoyl/TBDPS, making it a potent leaving group for nucleophilic substitutions . Benzyl Groups: Provide orthogonal protection, removable via hydrogenolysis .

- Applications : Intermediate for synthesizing galactose-based glycoconjugates with modified stereochemistry .

Comparative Data Table

Research Findings and Implications

Synthetic Challenges :

Analytical Characterization :

Functional Advantages :

Biological Activity

4-Methylumbelliferyl 2,3,4-tri-O-benzoyl-6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside (referred to as 4-MU-Gal hereafter) is a synthetic glycoside derivative that serves as a substrate for various glycosidases, particularly β-galactosidases. This compound's biological activity is primarily assessed through its interactions with enzymes and lectins, which are crucial for understanding its potential applications in biochemical assays and therapeutic contexts.

Chemical Structure and Properties

- Molecular Formula : C₃₁H₃₃O₈Si

- Molecular Weight : 561.76 g/mol

- CAS Number : Not specified in the literature but related to similar compounds.

Biological Activity Overview

The biological activity of 4-MU-Gal can be categorized into its enzymatic interactions and fluorescence properties:

-

Enzymatic Substrate :

- 4-MU-Gal is a fluorogenic substrate for β-galactosidase. Upon hydrolysis by this enzyme, it releases 4-methylumbelliferone, which fluoresces, allowing for quantitative detection of enzyme activity . This property makes it valuable in diagnostic assays for conditions like Krabbe disease where β-galactosidase activity is measured.

-

Binding Studies :

- The binding affinity of 4-MU-Gal to lectins has been studied extensively. For instance, its interaction with Mormordica charantia lectin demonstrated a significant quenching of fluorescence, indicating strong binding in a hydrophobic environment. The association constant was determined to be approximately . This specificity suggests potential applications in targeting lectin-mediated pathways in biological systems.

Case Studies

-

Fluorogenic Substrate for Galactocerebrosidase :

- A study highlighted that a related compound, 6-hexadecanoylamino-4-methylumbelliferyl-beta-D-galactopyranoside (HMGal), was effectively used for diagnosing Krabbe disease due to its specificity as a substrate for galactocerebrosidase. HMGal's hydrolysis was significantly more efficient compared to natural substrates . This indicates that 4-MU-Gal may similarly facilitate rapid diagnostics due to its fluorescent properties.

-

Inhibition Studies :

- In competitive binding assays, it was found that lactose could reverse the fluorescence quenching of 4-MU-Gal when bound to Mormordica charantia lectin, confirming the saccharide specificity of the binding interaction . This could have implications for designing inhibitors or modulators in glycosylation processes.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₃₃O₈Si |

| Molecular Weight | 561.76 g/mol |

| Fluorescence Emission Wavelength | ~450 nm (upon cleavage) |

| Binding Affinity (M. charantia lectin) |

Q & A

Q. What is the rationale for the specific protecting groups (benzoyl and tert-butyldiphenylsilyl) in this compound?

The benzoyl groups at the 2,3,4-positions provide temporary protection during glycosylation reactions, preventing unwanted side reactions while allowing selective deprotection under basic conditions (e.g., NaOMe/MeOH) . The 6-O-tert-butyldiphenylsilyl (TBDPS) group enhances solubility in organic solvents and is stable under acidic conditions but can be selectively removed using fluoride-based reagents (e.g., TBAF) without disturbing other protecting groups . This design facilitates stepwise synthesis of complex oligosaccharides.

Q. How is this compound used in enzyme activity assays?

As a fluorogenic substrate, the 4-methylumbelliferyl (4-MU) aglycone is released upon β-galactosidase cleavage, producing fluorescence detectable at ~450 nm (excitation ~360 nm). Researchers typically monitor kinetic activity at neutral pH (7.0–7.5), though fluorinated derivatives (e.g., DiFMUG) may offer higher sensitivity in acidic conditions . Methodological steps include:

Q. What synthetic challenges arise when preparing this compound?

Key challenges include:

- Regioselective benzoylation : Ensuring precise protection at the 2,3,4-positions requires controlled reaction conditions (e.g., temp, catalyst) to avoid over-benzoylation .

- Silylation at the 6-O position : TBDPS installation demands anhydrous conditions and inert atmospheres to prevent hydrolysis .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is often needed to separate intermediates .

Advanced Research Questions

Q. How can conflicting kinetic data using this substrate be resolved?

Discrepancies in enzyme activity measurements may arise from:

- Substrate purity : Impurities >2% (e.g., free 4-MU) can inflate background fluorescence. Validate purity via HPLC (≥98% recommended) .

- Enzyme source variability : Recombinant vs. purified native enzymes may exhibit differing kinetic parameters (e.g., Km). Standardize enzyme batches and include positive controls .

- Buffer interference : Phosphate buffers can quench fluorescence at high concentrations. Use HEPES or citrate buffers and validate pH stability .

Q. What strategies optimize glycosylation yields when using this donor in oligosaccharide synthesis?

Low yields in glycosylation reactions may be addressed by:

Q. How does the choice of fluorogenic substrate impact assay sensitivity in live-cell imaging?

Compared to non-fluorinated 4-MU substrates, fluorinated analogs (e.g., DiFMUG) exhibit lower pKa (~6.5 vs. ~8.0 for 4-MU), enabling stronger fluorescence at physiological pH (7.4) without alkalinization . However, cellular autofluorescence and esterase-mediated cleavage of acetylated intermediates must be controlled via:

Q. What mechanistic insights can be gained from studying β-galactosidase inhibition with this substrate?

Competitive inhibition studies using this substrate and analogs (e.g., 4-Trifluoromethylumbelliferyl derivatives) reveal:

- Active site steric constraints : Bulky substituents (e.g., TBDPS) reduce binding affinity, informing enzyme-substrate docking models .

- Transition-state stabilization : Kinetic isotope effects (KIEs) measured with deuterated aglycones elucidate proton transfer mechanisms during catalysis .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.